Caribine

描述

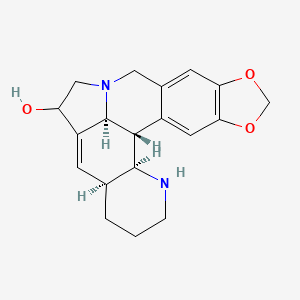

Structure

3D Structure

属性

CAS 编号 |

74483-60-6 |

|---|---|

分子式 |

C19H22N2O3 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

(1R,17S,22S,23S)-5,7-dioxa-12,21-diazahexacyclo[10.10.1.02,10.04,8.015,23.017,22]tricosa-2,4(8),9,15-tetraen-14-ol |

InChI |

InChI=1S/C19H22N2O3/c22-14-8-21-7-11-5-15-16(24-9-23-15)6-12(11)17-18-10(2-1-3-20-18)4-13(14)19(17)21/h4-6,10,14,17-20,22H,1-3,7-9H2/t10-,14?,17+,18-,19+/m0/s1 |

InChI 键 |

YZJARFWVCIXVDT-DVORTUFPSA-N |

SMILES |

C1CC2C=C3C(CN4C3C(C2NC1)C5=CC6=C(C=C5C4)OCO6)O |

手性 SMILES |

C1C[C@H]2C=C3[C@@H]4[C@@H]([C@H]2NC1)C5=CC6=C(C=C5CN4CC3O)OCO6 |

规范 SMILES |

C1CC2C=C3C(CN4C3C(C2NC1)C5=CC6=C(C=C5C4)OCO6)O |

产品来源 |

United States |

Structural Elucidation and Conformational Analysis of Caribine

Methodologies for Determining Caribine's Molecular Architecture

The foundational step in characterizing any new chemical entity is the unambiguous determination of its molecular structure—the precise connectivity of its atoms and their arrangement in space. For a molecule with the complexity of this compound, possessing the chemical formula C₁₉H₂₂N₂O₃, this process is a multi-faceted endeavor that relies on a synergistic combination of spectroscopic and spectrometric techniques.

Initial investigations into this compound's architecture typically begin with mass spectrometry to ascertain its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides an exact mass, which, in conjunction with isotopic distribution patterns, confirms the molecular formula. Subsequent fragmentation analysis (MS/MS) offers crucial clues about the molecule's substructures by breaking the molecule into smaller, identifiable pieces.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of organic molecules like this compound. A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the carbon-hydrogen framework. These experiments reveal proton and carbon chemical environments, proton-proton coupling networks, and one-bond and multiple-bond correlations between protons and carbons, respectively. This intricate web of connectivity data allows for the assembly of the complete bonding skeleton of the this compound molecule.

Advanced Spectroscopic Techniques in Stereochemical Assignments

Beyond establishing the basic connectivity, determining the stereochemistry—the three-dimensional arrangement of atoms—is critical for a complete structural description. For this compound, with its multiple stereocenters, this presents a significant challenge. Advanced spectroscopic methods are indispensable for assigning the relative and absolute configurations of these chiral centers.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) is a key NMR technique used to determine the spatial proximity of protons within the molecule. The observation of a NOE correlation between two protons indicates that they are close in space, typically within 5 Å. By systematically analyzing the network of NOE interactions, chemists can deduce the relative stereochemistry of the stereocenters and build a three-dimensional model of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD and ECD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of this compound can be confidently assigned.

The following table summarizes key spectroscopic data that would be instrumental in the structural elucidation of this compound.

| Spectroscopic Technique | Information Obtained | Relevance to this compound's Structure |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms the molecular formula as C₁₉H₂₂N₂O₃. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Provides clues about the connectivity and substructures. |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons. | Identifies the different types of protons and their neighbors. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms. | Reveals the number and types of carbon environments. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei. | Establishes the complete bonding framework of the molecule. |

| 2D NOESY/ROESY Spectroscopy | Through-space correlations between protons. | Determines the relative stereochemistry of chiral centers. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Helps in assigning the absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides further confirmation of the absolute configuration. |

Computational Chemistry Approaches to Confirming Structural Features

In modern chemical research, computational chemistry plays a vital and complementary role to experimental techniques in structural elucidation. For a molecule like this compound, theoretical calculations are invaluable for confirming proposed structures and providing deeper insights into its conformational preferences.

Density Functional Theory (DFT) is a widely used computational method to predict the geometries and energies of molecules with a high degree of accuracy. By performing DFT calculations, researchers can optimize the geometry of various possible isomers of this compound and calculate their relative energies. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely structure.

Furthermore, computational methods are essential for interpreting spectroscopic data. For instance, DFT calculations can predict the NMR chemical shifts, coupling constants, and the ECD and VCD spectra for a proposed structure. A strong correlation between the calculated and experimental spectroscopic data provides powerful evidence in support of the assigned structure.

Conformational analysis, another critical aspect of understanding a molecule's behavior, is also heavily reliant on computational approaches. By systematically exploring the potential energy surface of this compound through methods like molecular mechanics or DFT, researchers can identify the various low-energy conformations that the molecule can adopt. This information is crucial for understanding its biological activity and reactivity.

The table below outlines the key computational methods and their applications in the study of this compound.

| Computational Method | Application | Contribution to this compound's Structural Analysis |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations. | Predicts the most stable isomer and confirms the proposed structure. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra (e.g., ECD). | Correlates calculated spectra with experimental data to assign absolute configuration. |

| NMR Chemical Shift Prediction | Calculation of ¹H and ¹³C NMR chemical shifts. | Aids in the assignment of complex NMR spectra and validates the proposed structure. |

| Conformational Searching | Exploration of the potential energy surface. | Identifies the stable conformations of this compound, providing insight into its flexibility. |

Biosynthetic Pathways and Biogenetic Investigations of Caribine

Proposed Routes for Caribine Formation in Biological Systems

The formation of Amaryllidaceae alkaloids, and by extension this compound, originates from the condensation of two distinct C6-C2 units derived from the amino acids phenylalanine (PubChem CID: 6140) and tyrosine (PubChem CID: 6057) nih.govmdpi.com. The general proposed route for the biosynthesis of these alkaloids involves a series of steps that lead to a common intermediate, 4'-O-methylnorbelladine (PubChem CID: 253994), from which the diverse array of Amaryllidaceae alkaloid skeletons are subsequently formed nih.gov.

The initial steps of this pathway are rooted in the phenylpropanoid pathway:

Phenylalanine to trans-Cinnamic Acid: L-phenylalanine is converted to trans-cinnamic acid through the action of phenylalanine ammonia (B1221849) lyase (PAL) nih.govmdpi.com.

Formation of 3,4-Dihydroxybenzaldehyde (B13553): trans-cinnamic acid undergoes hydroxylation to form p-coumaric acid, catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) nih.govmdpi.com. Further enzymatic steps, potentially involving coumarate 3-hydroxylase (CYP98A3) or 4-hydroxybenzaldehyde (B117250) synthase (HBS), lead to the formation of 3,4-dihydroxybenzaldehyde (PubChem CID: 8768) nih.govencyclopedia.pub.

Tyrosine to Tyramine (B21549): Concurrently, tyrosine is decarboxylated to produce tyramine (PubChem CID: 5610) by tyrosine decarboxylase nih.gov.

These two key precursors, 3,4-dihydroxybenzaldehyde and tyramine, then condense to form a Schiff base, which is subsequently reduced to yield norbelladine (B1215549) (PubChem CID: 416247) nih.gov. Norbelladine is a pivotal intermediate that undergoes O-methylation to form 4'-O-methylnorbelladine, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) nih.govebi.ac.uk.

From 4'-O-methylnorbelladine, the biogenetic pathways diverge significantly through various intramolecular oxidative coupling reactions, leading to the different structural types of Amaryllidaceae alkaloids. While the precise sequence of cyclization and rearrangement steps specific to this compound's unique structure is not explicitly detailed in current literature, it is understood to arise from these common intermediates through specific enzymatic transformations.

Enzymatic Components and Mechanistic Steps in this compound Biosynthesis

The biosynthesis of Amaryllidaceae alkaloids relies on a suite of enzymes that catalyze the various transformations. Key enzymatic components identified in the general pathway, which are presumed to be involved in the formation of this compound, include:

Phenylalanine Ammonia Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by deaminating phenylalanine to trans-cinnamic acid nih.govmdpi.com.

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73 subfamily) that catalyzes the 4-hydroxylation of trans-cinnamic acid to p-coumaric acid nih.govmdpi.com.

Tyrosine Decarboxylase: Responsible for the decarboxylation of tyrosine to tyramine nih.gov.

Norbelladine Synthase / Reductase: While a specific enzyme for the condensation and reduction of 3,4-dihydroxybenzaldehyde and tyramine to norbelladine has not been fully characterized, the formation of the Schiff base and its subsequent reduction are crucial mechanistic steps nih.gov.

Norbelladine 4'-O-Methyltransferase (N4OMT): This enzyme catalyzes the O-methylation of norbelladine to 4'-O-methylnorbelladine nih.govebi.ac.uk.

Cytochrome P450 Enzymes (e.g., CYP96T family): These enzymes play a critical role in introducing structural diversity through intramolecular C-C coupling reactions, leading to various Amaryllidaceae alkaloid skeletons nih.govencyclopedia.pubfishersci.campg.de. These oxidative coupling reactions are highly specific and determine the final alkaloid type. The exact P450 enzymes responsible for the specific cyclization and rearrangement leading to the this compound scaffold are yet to be fully characterized.

The mechanistic steps involve a series of oxidations, reductions, hydroxylations, and methylations. The phenol-phenol oxidative coupling, often mediated by P450 enzymes, is a hallmark step in the diversification of Amaryllidaceae alkaloids, leading to the formation of different ring systems encyclopedia.pubmpg.demetabolomicsworkbench.org.

Comparative Biogenetic Studies within Amaryllidaceae Alkaloids

Comparative biogenetic studies within the Amaryllidaceae family have revealed a common core biosynthetic pathway that diverges into numerous distinct alkaloid types, including the lycorine, galanthamine (B1674398), crinine, and tazettine (B33) types, among others nih.govencyclopedia.pubwikipedia.org. Despite their structural diversity, all these alkaloids share the initial steps involving the condensation of a C6-C2 unit (derived from tyramine) and a C6-C1 unit (derived from 3,4-dihydroxybenzaldehyde) to form norbelladine nih.govfishersci.caalfa-chemistry.com.

Research has focused on identifying the specific enzymes that drive the diversification from the common intermediate 4'-O-methylnorbelladine. For instance, the identification of norbelladine 4'-O-methyltransferase (N4OMT) and certain cytochrome P450 enzymes (like CYP96T1, which catalyzes phenol-phenol coupling) has provided significant insights into how different Amaryllidaceae alkaloid skeletons are formed nih.govebi.ac.ukscience.gov.

While this compound is recognized as an Amaryllidaceae alkaloid, detailed comparative studies specifically tracing its biogenetic lineage in relation to other well-studied Amaryllidaceae alkaloids (such as galanthamine or lycorine) are not widely reported. However, it is inferred that its formation involves specific oxidative cyclization and rearrangement events, similar to those observed in other Amaryllidaceae alkaloids, but leading to its unique structural features. The complexity of these pathways and the sheer number of known Amaryllidaceae alkaloids (over 650 identified) metabolomicsworkbench.org suggest a sophisticated enzymatic machinery that directs the synthesis of each specific compound. Further research is needed to fully elucidate the specific enzymes and precise mechanistic steps involved in the later stages of this compound biosynthesis, distinguishing it from other Amaryllidaceae alkaloids.

Synthetic Strategies and Chemical Transformations of Caribine

Molecular Mechanisms of Caribine S Biological Interactions

Mechanistic Studies of Antiviral Activity

No specific in silico molecular docking studies of Caribine with SARS-CoV-2 viral proteins, including 3CLpro, RNA-dependent RNA polymerase (RdRp), or the Spike protein, were identified in the reviewed literature. While molecular docking is a common computational technique for predicting compound-protein interactions in antiviral drug discovery, its application to this compound in this specific context has not been detailed.

Information regarding mechanistic probes of this compound's antiviral effects on viral replication or host cell pathways, particularly against Herpes simplex virus type 1 (HSV-1), was not found in the available research. Studies in this area typically investigate how a compound interferes with the viral life cycle or modulates host cellular responses to infection.

No quantitative structure-activity relationship (QSAR) models specifically developed for this compound's antiviral potency were identified. QSAR studies aim to establish a mathematical relationship between a compound's chemical structure and its biological activity, enabling the prediction of activity for new compounds.

Receptor Binding and Protein Interaction Dynamics

This compound has been investigated for its interaction dynamics with specific proteins, notably Corticotropin-Releasing Factor Receptor (CRFR) and Maltose Binding Protein (MBP), through computational methods such as molecular dynamics simulations and ligand channel analysis.

Molecular dynamics (MD) simulations have been employed to study the complex formation between this compound and certain proteins. Specifically, studies involving this compound's interaction with Maltose Binding Protein (MBP) and Corticotropin-Releasing Factor Receptor (CRFR) have been reported. Docking and screening results from traditional Chinese medicine databases indicated that this compound exhibited a higher binding affinity to MBP compared to maltose. Subsequent MD simulations revealed that this compound facilitated a closer approach of CRFR to MBP, leading to the formation of a more compact three-dimensional structure for the MBP-CRFR complex. Notably, the distance between these two proteins significantly decreased after this compound docked into the MBP binding site nih.govmetabolomicsworkbench.orgmitoproteome.orgnih.gov.

The observed interactions suggest that this compound may act as a potential lead compound to stimulate the interaction between MBP and CRFR nih.govmetabolomicsworkbench.orgmitoproteome.org. This finding implies a role for this compound in modulating the dynamics of these protein interactions, which could have implications for conditions like alopecia, given the involvement of CRFR in stress-related hair loss nih.govmetabolomicsworkbench.orgmitoproteome.org.

Further analysis of this compound's interaction dynamics included ligand channel analysis, which demonstrated that the paths of this compound within the binding pocket resulted in an increased residence time nih.govmetabolomicsworkbench.orgmitoproteome.org. Residence time, defined as the inverse of the off-rate (koff), quantifies the duration a ligand remains bound to its target. A prolonged residence time often correlates with sustained pharmacological effects and can be a crucial factor in drug efficacy. The increased residence time observed for this compound in the binding pocket suggests a stable and prolonged interaction with its target proteins, contributing to its potential biological activities nih.govmetabolomicsworkbench.orgmitoproteome.org.

Advanced Analytical Methodologies in Caribine Research

Chromatographic Separations for Isomers and Metabolites in Research

Chromatography plays a critical role in the isolation and purification of Caribine from complex matrices, as well as in the separation of its various isomers and metabolites. Given the structural complexity often associated with alkaloids, efficient separation techniques are paramount for accurate characterization and subsequent research.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of alkaloids, including their isomers and metabolites psu.edupensoft.netnih.gov. Its versatility allows for various modes of separation, such as reversed-phase chromatography, which is particularly suitable for ionizable and moderately bulky substances like alkaloids psu.edu. For instance, the separation of ciguatoxins, which are complex polyether toxins, has been effectively achieved using Ultra-High Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) metabolomicsworkbench.org.

The separation of isomers, including structural, positional, and stereoisomers, poses a unique challenge that chromatography addresses effectively researchgate.net. Chiral stationary phases (CSPs) in HPLC are indispensable for resolving enantiomers of chiral alkaloids, a crucial aspect given that many alkaloids exhibit chirality and different enantiomers can have distinct biological activities pensoft.nettdl.orghelsinki.fi. Furthermore, optimizing parameters such as temperature, gradient time, mobile phase pH, and column type can significantly improve the separation efficiency of various isomers frontiersin.org.

The study of this compound's metabolites in research settings also heavily relies on chromatographic separations. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) workflows are highly effective for characterizing alkaloid metabolites, enabling sensitive and accurate detection, identification, and quantification in complex biological samples creative-proteomics.comnih.govacs.orgcabidigitallibrary.org. Prior to chromatographic analysis, solid-phase extraction (SPE) is often employed for sample preparation to enrich target compounds and remove interfering substances helsinki.finih.govbiorxiv.org.

Table 1: Common Chromatographic Techniques in Alkaloid Research

| Technique | Principle | Application in this compound Research |

| HPLC (Reversed-Phase) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Isolation and purification of this compound from crude extracts; separation of this compound and its less polar metabolites. |

| HPLC (Ion-Pair) | Utilizes an ion-pair reagent to form neutral ion-pairs with charged analytes, allowing their separation on a reversed-phase column. | Effective for separating basic alkaloids like this compound, especially when they are bulky and highly basic psu.edu. |

| HPLC (Chiral Stationary Phase) | Stationary phase contains a chiral selector that interacts differently with enantiomers, leading to their separation. | Resolution of this compound enantiomers, if chiral, to study their individual properties and activities pensoft.nettdl.orghelsinki.fi. |

| UHPLC | Uses smaller particles and higher pressures for faster and more efficient separations. | Rapid and high-resolution separation of this compound and its complex mixture of isomers and metabolites metabolomicsworkbench.org. |

Mass Spectrometry for Pathway Elucidation and Interaction Studies

Mass spectrometry (MS) is an indispensable analytical tool in this compound research, offering unparalleled sensitivity and specificity for structural elucidation, pathway elucidation, and interaction studies.

For structural elucidation, high-resolution mass spectrometry (HRMS) provides accurate molecular weight measurements, enabling precise determination of this compound's molecular formula and that of its derivatives metabolomicsworkbench.orgjst.go.jpsemanticscholar.org. Tandem mass spectrometry (MS/MS or MSn) is crucial for detailed structural characterization. By fragmenting the molecular ions, MS/MS generates characteristic product ions whose patterns provide invaluable information about the connectivity and arrangement of atoms within the this compound molecule creative-proteomics.combiorxiv.orgsemanticscholar.orgwikipedia.orgmdpi.com. This approach is particularly effective for identifying unknown compounds and analyzing low-level analytes in complex matrices semanticscholar.orgwikipedia.org.

Mass spectrometry is also pivotal in elucidating the biosynthetic and metabolic pathways of this compound. By analyzing the fragmentation pathways of this compound and its transformation products, researchers can gain insights into how the molecule is synthesized in nature or metabolized within biological systems nih.govacs.orgbiorxiv.org. For example, HR-MS and multi-stage collisional-induced dissociation (MSn) experiments have been successfully employed to identify the chemical structures and propose tentative transformation pathways for the opium alkaloid codeine and its metabolites nih.govacs.org. Mass spectrometry imaging (MSI) further extends this capability by visualizing the spatial distribution of alkaloids within biological tissues, offering a new perspective on their physiological roles and biosynthetic pathways jst.go.jp.

In interaction studies, MS can be used to identify modifications to this compound or its conjugates when interacting with other molecules, such as proteins or enzymes. For instance, the structural characterization and electrochemical studies of alkaloid N-oxides using mass spectrometry provide insights into their reduction mechanisms, mimicking metabolic or degradation reactions in vivo semanticscholar.org. The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation power of LC with the identification capabilities of MS, making it ideal for the sensitive and accurate analysis of this compound and its interactions in complex biological samples tdl.orgcreative-proteomics.comcabidigitallibrary.org.

Table 2: Applications of Mass Spectrometry in this compound Research

| MS Technique | Key Principle | Application in this compound Research |

| HRMS | Precise measurement of mass-to-charge ratio, yielding exact molecular weight. | Accurate determination of this compound's molecular formula and identification of its derivatives. |

| MS/MS (Tandem MS) | Fragmentation of precursor ions to produce characteristic product ions. | Detailed structural elucidation of this compound, identification of specific functional groups, and understanding fragmentation pathways for metabolite identification creative-proteomics.combiorxiv.orgsemanticscholar.orgwikipedia.orgmdpi.com. |

| LC-MS/MS | Online coupling of liquid chromatography with tandem mass spectrometry. | Sensitive detection, identification, and quantification of this compound and its metabolites in complex biological samples; characterization of transformation products tdl.orgcreative-proteomics.comnih.govacs.orgcabidigitallibrary.org. |

| MSI | Direct visualization of molecular distribution on a sample surface. | Elucidating the spatial distribution of this compound within biological tissues, providing insights into its physiological roles and biosynthetic pathways jst.go.jp. |

Advanced Spectroscopic Applications for Mechanistic Insights

Advanced spectroscopic techniques provide invaluable mechanistic insights into the behavior of this compound, offering detailed information about its structure, conformation, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous elucidation of chemical structures, including the connectivity and stereochemistry of complex alkaloid molecules like this compound creative-proteomics.comnih.govacs.orgmdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are routinely employed to assign proton and carbon signals and establish through-bond and through-space correlations, leading to a complete structural assignment. NMR can also be used for real-time mechanistic studies, allowing researchers to observe reaction kinetics and identify transient intermediate species, thereby providing a deeper understanding of this compound's chemical transformations or interactions helsinki.fibiorxiv.orgacs.org. For example, NMR spectroscopy has been used to study the binding modes and reaction mechanisms of Cinchona alkaloid-catalyzed reactions acs.org.

Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, offer complementary information by probing the vibrational modes of molecules. FTIR spectroscopy can be used for the rapid structural confirmation of compounds, including alkaloid N-oxides, by identifying characteristic functional groups semanticscholar.org. Raman spectroscopy, particularly tip-enhanced Raman spectroscopy, can provide chemical sensitivity at a single-molecule level and offer insights into molecular orientation and binding modes, especially at interfaces acs.orgjst.go.jp. These techniques are powerful for fingerprinting surface species and understanding the changes in molecular structure or environment during reactions or interactions.

Other spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are also employed to study the binding modes and reaction mechanisms of alkaloids. For instance, fluorescence-based binding assays, often coupled with computational approaches like molecular docking and molecular dynamics simulations, have been used to elucidate the binding of Huperzine A (an alkaloid) with human serum albumin, providing mechanistic insights into drug-protein interactions mdpi.comnih.gov.

Collectively, these advanced spectroscopic techniques, often in conjunction with computational chemistry, provide a powerful arsenal (B13267) for gaining profound mechanistic insights into this compound's chemical and biological behavior, revealing how it interacts with its environment and undergoes transformations helsinki.fifrontiersin.orgsemanticscholar.orgacs.orgmdpi.comnih.gov.

Table 3: Advanced Spectroscopic Applications in this compound Research

| Spectroscopic Technique | Key Principle | Application in this compound Research |

| NMR Spectroscopy (1D & 2D) | Measures the interaction of nuclear spins with a magnetic field, providing detailed structural information. | Unambiguous structural elucidation of this compound, including stereochemistry and connectivity; identification of intermediates and reaction pathways in mechanistic studies creative-proteomics.comnih.govacs.orgbiorxiv.orgmdpi.comacs.org. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid structural confirmation of this compound and its derivatives, identification of functional groups, and monitoring of chemical changes semanticscholar.org. |

| Raman Spectroscopy | Measures inelastic scattering of light by molecular vibrations. | Provides complementary vibrational information to IR; can be used for surface-enhanced studies and single-molecule analysis for mechanistic insights acs.orgjst.go.jp. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Studying electronic transitions, monitoring reaction progress, and investigating binding interactions with chromophores acs.org. |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. | Investigating molecular interactions, conformational changes, and binding affinities, particularly in studies involving biological targets mdpi.comnih.gov. |

Future Research Directions and Interdisciplinary Perspectives

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A critical future direction involves the complete elucidation of the biosynthetic pathway leading to Caribine. While this compound is known as an alkaloid, the specific enzymatic cascade and intermediate molecules involved in its natural production remain largely undefined. Research will focus on identifying the genes encoding the enzymes responsible for each step of this compound biosynthesis. This will involve:

Genomic and Transcriptomic Profiling: High-throughput sequencing of the this compound-producing organism's genome and transcriptome to identify candidate genes potentially involved in alkaloid biosynthesis. This could be guided by comparative genomics with organisms known to produce similar alkaloid scaffolds.

Enzyme Characterization: Expression and purification of predicted biosynthetic enzymes, followed by in vitro biochemical assays using isotopically labeled precursors to identify and characterize the specific reactions catalyzed. This would involve techniques such as mass spectrometry for product identification and kinetic analysis.

Metabolomic Analysis: Advanced metabolomics, including LC-MS/MS and NMR spectroscopy, to detect and characterize transient intermediates in the biosynthetic pathway. This would involve time-course experiments in the producing organism under various conditions to accumulate pathway intermediates.

Gene Knockout/Knockdown Studies: Genetic manipulation of the producing organism (if amenable) to disrupt or reduce the expression of candidate genes, observing the impact on this compound production and the accumulation of pathway intermediates.

Understanding the full biosynthetic route will not only shed light on the natural origins of this compound but also open doors for synthetic biology approaches to produce this compound and its analogs more efficiently.

Integration of Omics Data with this compound's Biological Pathways

The advent of "omics" technologies offers unprecedented opportunities to understand the systemic impact of this compound. Future research will integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of this compound's influence on biological systems. This will involve:

Transcriptomics: Analyzing global gene expression changes in cells or organisms exposed to this compound to identify affected signaling pathways and biological processes. RNA sequencing (RNA-Seq) will provide quantitative insights into gene regulation.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications in response to this compound. This can reveal direct protein targets and downstream effects on cellular machinery.

Metabolomics: Comprehensive profiling of endogenous metabolites to identify metabolic pathways perturbed by this compound. This can uncover its impact on cellular metabolism, energy production, and biosynthesis of other molecules.

Genomics and Epigenomics: Investigating genetic variations or epigenetic modifications (e.g., DNA methylation, histone modifications) that may influence an organism's response to this compound or its production.

Multi-Omics Data Integration: Utilizing advanced bioinformatics and systems biology tools to integrate and analyze the disparate omics datasets. This will enable the construction of comprehensive networks illustrating this compound's impact on gene regulation, protein function, and metabolic flux, leading to the identification of key nodes and pathways. Such integrative approaches have been successfully applied in other biological contexts, such as studying Alzheimer's Disease in Caribbean Hispanic populations synapse.orgnih.govnih.gov.

This systems-level understanding will provide a deeper insight into this compound's biological pathways and its potential physiological or ecological roles.

Theoretical Chemistry Contributions to Predicting this compound Reactivity and Interactions

Theoretical chemistry will play a crucial role in predicting and understanding this compound's reactivity, spectroscopic properties, and interactions with other molecules, complementing experimental efforts. Future research will encompass:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level quantum mechanical methods to calculate this compound's electronic structure, molecular orbitals, and charge distribution. This will provide insights into its potential sites of reactivity and preferred reaction mechanisms.

Molecular Dynamics Simulations: Performing molecular dynamics (MD) simulations to study this compound's conformational flexibility, solvent interactions, and binding dynamics with potential biological targets (e.g., proteins, DNA). These simulations can predict binding affinities and identify key residues involved in interactions.

Docking Studies: Utilizing computational docking algorithms to predict the binding modes and affinities of this compound with known or predicted protein targets. This can guide the design of experiments and aid in target validation.

Spectroscopic Property Prediction: Calculating theoretical spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) to assist in the structural elucidation of this compound and its metabolites, as well as to interpret experimental spectroscopic data.

Reaction Mechanism Elucidation: Using computational methods to map out potential reaction pathways for this compound, including bond breaking and formation, and to determine activation energies and transition states. This can inform synthetic strategies and predict its stability and degradation pathways. Theoretical studies have been successfully applied to understand the reactivity of various chemical species acs.orgnih.gov.

These theoretical contributions will provide a predictive framework for understanding this compound's behavior, guiding experimental design, and potentially accelerating the discovery of novel this compound-based compounds with desired properties.

常见问题

Q. How should researchers design a reproducible synthesis protocol for Caribine?

To ensure reproducibility, explicitly document reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and characterize intermediates using spectroscopic methods (NMR, IR). Include step-by-step procedures for purification and validation (e.g., HPLC for purity ≥95%). Adhere to guidelines for reporting experimental details, such as separating primary data from supplementary materials and citing established protocols for known intermediates .

Q. What methodologies are critical for validating this compound’s structural identity and purity?

Combine multiple analytical techniques:

- X-ray crystallography for unambiguous structural confirmation.

- Mass spectrometry (HRMS) to verify molecular weight.

- Elemental analysis to confirm stoichiometry.

- Thermogravimetric analysis (TGA) to assess stability and hydration. Cross-validate results against synthetic replicates (n ≥ 3) and report confidence intervals for purity measurements .

Q. How can researchers establish a representative sampling strategy for this compound in heterogeneous reaction systems?

Use stratified sampling to account for phase separation or catalytic heterogeneity. For solid-liquid systems, collect samples at multiple timepoints and spatial positions. Validate homogeneity via SEM-EDS or particle size distribution analysis. Ensure a minimum sample size of n = 5 replicates per condition to reduce Type I/II errors .

Advanced Research Questions

Q. How should contradictions in this compound’s reactivity data (e.g., solvent-dependent outcomes) be systematically resolved?

Apply a multi-method verification framework :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Perform sensitivity analysis to identify critical variables (e.g., trace water content).

- Use computational modeling (DFT, MD) to predict solvent effects and compare with empirical data.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for further testing .

Q. What strategies integrate computational and experimental data to elucidate this compound’s mechanism of action?

- Hybrid workflow :

Generate mechanistic hypotheses via quantum mechanical calculations (e.g., transition state analysis).

Validate using kinetic isotope effects (KIE) or operando spectroscopy (e.g., FTIR-ATR).

Compare computational activation energies with experimental Arrhenius plots.

Q. How can researchers assess the reliability of this compound’s bioactivity data across conflicting studies?

Conduct a systematic meta-analysis :

- Extract raw data from primary studies and normalize metrics (e.g., IC50 values).

- Apply statistical tests (Cochran’s Q, I²) to quantify heterogeneity.

- Use machine learning (e.g., random forests) to identify confounding variables (e.g., cell line variability).

- Report results using PRISMA guidelines and highlight "principal contradictions" (e.g., dose-response variability) that dominate uncertainty .

Methodological Frameworks

- For experimental design : Use the PICO framework (Population: this compound; Intervention: synthetic conditions; Comparison: control reactions; Outcomes: yield/purity) to structure hypotheses .

- For data interpretation : Apply dialectical analysis to prioritize principal vs. secondary contradictions (e.g., solvent effects vs. temperature drift) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。